

Cyclopropanecarboxylic Acid Anhydride: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclopropanecarboxylic acid anhydride

Cat. No.: B1581063

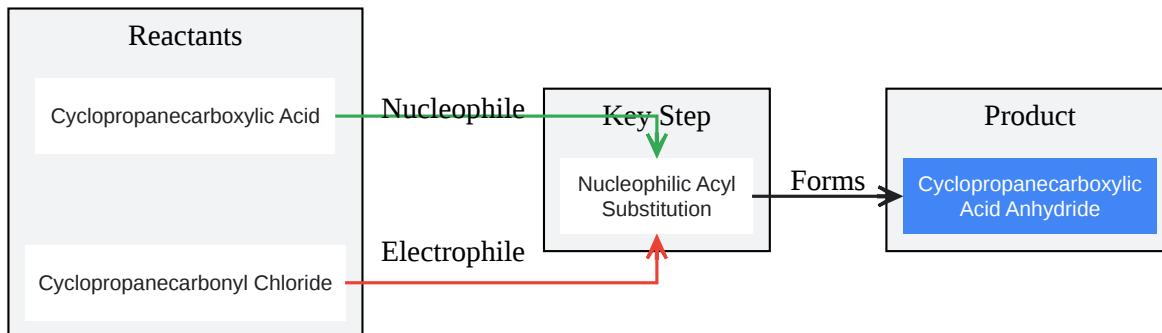
[Get Quote](#)

Executive Summary: **Cyclopropanecarboxylic acid anhydride** is a highly reactive and versatile reagent crucial for introducing the cyclopropylcarbonyl moiety in advanced organic synthesis. Its strained three-membered ring imparts unique electronic and steric properties that are leveraged in the development of novel pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and characterization protocols, key synthetic applications, and essential safety procedures. The cornerstone of its identity is a molecular weight of 154.16 g/mol, which underpins all stoichiometric calculations in its synthetic utility.[1][2][3]

Core Physicochemical Properties

Cyclopropanecarboxylic acid anhydride, with the molecular formula $C_8H_{10}O_3$, is the symmetrical anhydride of cyclopropanecarboxylic acid.[3] It typically presents as a colorless to light yellow liquid and is a key intermediate for specialized chemical manufacturing.[2][4] Its strained ring structure makes it a potent acylating agent.

A comprehensive summary of its fundamental properties is crucial for laboratory application and is detailed below.


Property	Value	Source(s)
Molecular Weight	154.16 g/mol	[1] [2] [3] [5]
Exact Mass	154.062994177 Da	[1] [6]
Molecular Formula	C ₈ H ₁₀ O ₃	[1] [3] [5] [6]
CAS Number	33993-24-7	[2] [3] [5]
Physical State	Liquid	[2] [7]
Boiling Point	~253.6°C at 760 mmHg (Predicted)	[4] [5]
Density	~1.113 g/cm ³	[8]
Synonyms	Cyclopropanecarbonyl cyclopropanecarboxylate	[4] [6] [9]

Synthesis and Mechanistic Insight

The preparation of **cyclopropanecarboxylic acid anhydride** is most commonly achieved through the dehydration or coupling of its parent carboxylic acid. A reliable laboratory-scale method involves the reaction of cyclopropanecarboxylic acid with its corresponding acid chloride, cyclopropanecarbonyl chloride.[\[10\]](#)

Mechanistic Pathway

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl oxygen of cyclopropanecarboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of a chloride ion, followed by deprotonation, yields the symmetric anhydride.

[Click to download full resolution via product page](#)

Caption: Synthesis of the anhydride via nucleophilic acyl substitution.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for preparing symmetric anhydrides.[\[10\]](#)

- **Reagent Preparation:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve cyclopropanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
- **Reaction Initiation:** Cool the solution to 0°C in an ice bath. Slowly add cyclopropanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes.
 - **Causality Note:** The slow addition at reduced temperature is critical to control the exothermic reaction and prevent the formation of side products.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- **Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) or by infrared (IR) spectroscopy, observing the disappearance of the broad -OH stretch from the starting carboxylic acid.
- **Workup & Purification:** Upon completion, the reaction mixture is washed with cold saturated sodium bicarbonate solution to remove unreacted acid and HCl byproduct. The organic layer

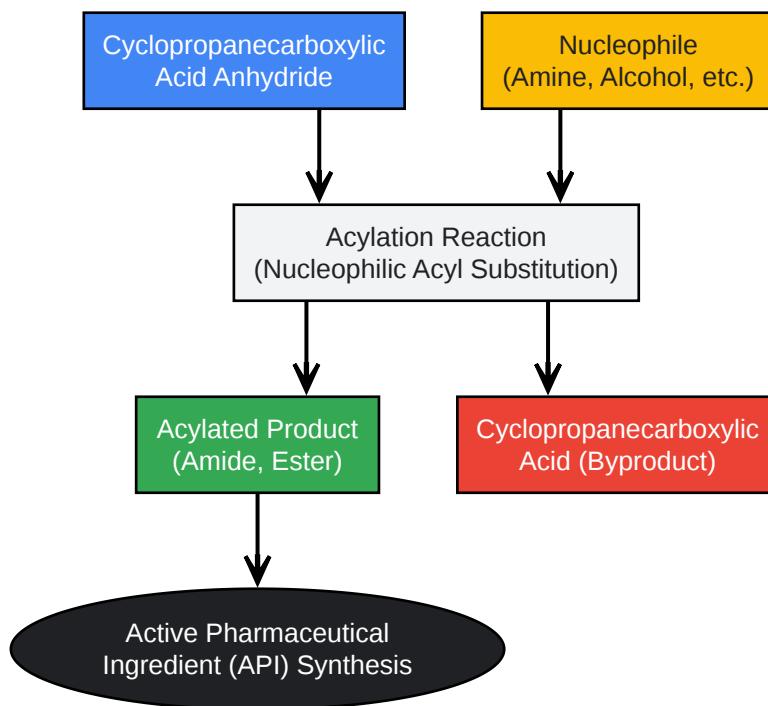
is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

- Isolation: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final anhydride.[10]
 - Self-Validation: The purity of the distilled product must be confirmed via spectroscopic analysis as described in the following section.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized anhydride is paramount. IR and NMR spectroscopy are the primary methods for this validation.

- Infrared (IR) Spectroscopy: The hallmark of an acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands. For **cyclopropanecarboxylic acid anhydride**, these appear at approximately 1818 cm^{-1} and 1750 cm^{-1} (corresponding to 5.5 and 5.7 μm).[10] The absence of a broad O-H stretch (around 3000 cm^{-1}) confirms the consumption of the starting carboxylic acid.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is characterized by multiplets in the cyclopropyl region (typically 0.8-1.5 ppm).
 - ^{13}C NMR: The spectrum will show a characteristic signal for the anhydride carbonyl carbon at ~ 170 ppm, along with signals for the cyclopropyl carbons.


Reactivity and Applications in Drug Development

The synthetic utility of **cyclopropanecarboxylic acid anhydride** stems from its function as an efficient cyclopropylcarbonylating agent.[11] The strained cyclopropane ring can confer desirable properties to drug candidates, such as increased metabolic stability or enhanced binding to biological targets.[12][13]

Acylation Reactions

The anhydride readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively. This reactivity is central to its role in building complex molecular

architectures.[11]

[Click to download full resolution via product page](#)

Caption: General workflow for the use of the anhydride in acylation.

Role as a Bioisostere and Structural Motif

In medicinal chemistry, the cyclopropane ring is often used as a rigid bioisostere for other groups, like a vinyl or phenyl group. Its incorporation can lock a molecule into a specific conformation, potentially increasing its affinity for a target receptor. Esters derived from cyclopropanecarboxylic acid have shown enhanced hydrolytic stability compared to less sterically hindered analogs, a property that can be exploited in prodrug design to improve pharmacokinetic profiles.[12] The anhydride serves as a direct precursor for installing these valuable structural motifs.[11][14]

Safety, Handling, and Storage

Cyclopropanecarboxylic acid anhydride is a reactive chemical that requires careful handling.

- Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[\[9\]](#) It is harmful if swallowed, inhaled, or comes in contact with skin.[\[1\]](#)
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[\[7\]](#)[\[9\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[7\]](#)[\[9\]](#) Avoid all personal contact, including inhalation of vapors.[\[7\]](#)
- Storage: The compound is moisture-sensitive.[\[9\]](#)[\[15\]](#) It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[\[9\]](#) For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.[\[5\]](#)[\[16\]](#)
- Spills: In case of a spill, contain the material with an inert absorbent like sand or vermiculite.[\[7\]](#) Avoid contact with water.[\[15\]](#)

Conclusion

Cyclopropanecarboxylic acid anhydride is more than a simple chemical; it is a strategic tool for molecular design in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, particularly its molecular weight of 154.16 g/mol, alongside validated protocols for its synthesis, characterization, and safe handling, empowers researchers to harness its full synthetic potential. Its ability to introduce the metabolically robust and conformationally rigid cyclopropane motif makes it an indispensable reagent in the quest for next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopropanecarboxylic acid anhydride | C8H10O3 | CID 297009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropanecarboxylic acid anhydride | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Cyclopropanecarboxylic acid anhydride Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. prepchem.com [prepchem.com]
- 11. Buy Cyclopropanecarboxylic acid anhydride | 33993-24-7 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- To cite this document: BenchChem. [Cyclopropanecarboxylic Acid Anhydride: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581063#cyclopropanecarboxylic-acid-anhydride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com